molecular formula C22H20ClN5O5 B4967849 3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol

3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol

Cat. No. B4967849
M. Wt: 469.9 g/mol
InChI Key: JRNPGXNPBFKLBE-UHFFFAOYSA-N
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Description

3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol, also known as Compound 8, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds called phenylpiperazines, which have been shown to have a range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol 8 is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may explain its antipsychotic and antidepressant effects. It has also been shown to have an affinity for the sigma-1 receptor, which may explain its anxiolytic and analgesic effects.
Biochemical and physiological effects:
This compound 8 has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol 8 has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It has also been extensively studied, which allows for easy comparison with other compounds. However, it also has several limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret its effects. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol 8. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential as an anti-inflammatory agent, which may have implications for the treatment of inflammatory diseases such as arthritis. Finally, further studies on its pharmacokinetics and toxicity may be necessary for its eventual use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol 8 involves several steps. The first step is the synthesis of 2,4-dinitrophenylhydrazine, which is then reacted with 4-(2-chlorophenyl)piperazine to form the intermediate product. The intermediate product is then reacted with 3-amino-phenol to form this compound 8. The synthesis method has been optimized to yield high purity and high yield of this compound 8.

Scientific Research Applications

3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol 8 has been extensively studied for its potential use as a therapeutic agent. It has been shown to have a range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been shown to have potential as an anti-inflammatory agent.

properties

IUPAC Name

3-[5-[4-(2-chlorophenyl)piperazin-1-yl]-2,4-dinitroanilino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O5/c23-17-6-1-2-7-19(17)25-8-10-26(11-9-25)21-13-18(24-15-4-3-5-16(29)12-15)20(27(30)31)14-22(21)28(32)33/h1-7,12-14,24,29H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNPGXNPBFKLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)NC4=CC(=CC=C4)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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